5-モルフォリノ-1,3,4-チアゾール-2-アミン

概要

説明

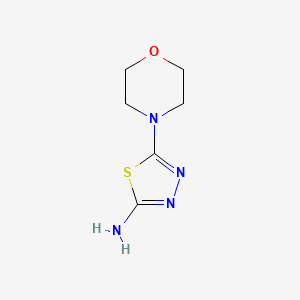

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a morpholine ring fused with a thiadiazole ring.

科学的研究の応用

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

作用機序

Target of Action

Similar compounds have been known to target thiol proteases, which participate in intracellular degradation and turnover of proteins .

Mode of Action

The compound is part of a class of organic compounds that may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Biochemical Pathways

The compound is known to undergo a series of chemical reactions, including sulfonylation, formation of a 1,2,3-thiadiazole ring by diazo transfer to the activated methylene group of thioamides (the regitz reaction), the formation of amidine (amidation) and ethylimidate (the pinner reaction) groups .

Pharmacokinetics

The compound’s molecular weight is 18624 , which may influence its pharmacokinetic properties.

Result of Action

Similar compounds have been implicated in tumor invasion and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. For instance, the introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with morpholine. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and safety .

化学反応の分析

Types of Reactions: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions often require a catalyst or base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

類似化合物との比較

1,3,4-Thiadiazole: A core structure found in many biologically active compounds.

Morpholine: A common heterocyclic ring used in various pharmaceuticals and agrochemicals.

Thiadiazole Derivatives: Compounds with similar structures but different substituents, such as 2-amino-1,3,4-thiadiazole.

Uniqueness: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is unique due to the combination of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for diverse biological activities compared to other similar compounds .

生物活性

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a morpholine moiety , which contribute to its unique biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that facilitate various interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, exhibit notable antimicrobial properties . A study highlighted that related thiadiazole compounds showed moderate to significant antibacterial activity against various strains:

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine | E. coli, S. aureus, B. cereus | 32.6 |

| 2-Amino-1,3,4-thiadiazole Derivative | C. albicans | 47.5 |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine has been explored through its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, derivatives have shown efficacy as inhibitors of inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , crucial for nucleotide synthesis and DNA replication in cancer cells.

A recent study reported that certain thiadiazole derivatives increased apoptotic cell populations significantly:

| Compound | Cell Line Tested | Apoptosis Rate (%) |

|---|---|---|

| 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine | MCF-7 (breast cancer) | 465% increase |

| Other Derivatives | LoVo (colon cancer) | Varied |

These findings suggest that the compound may induce apoptosis through multiple pathways, including modulation of caspase activity and p53 expression .

The mechanism by which 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine exerts its biological effects involves:

- Enzyme Inhibition : Targeting enzymes like IMPDH disrupts nucleotide synthesis necessary for cell division.

- Apoptotic Pathways : Induction of apoptosis through enhanced caspase activity and p53 pathway activation.

- Interaction with Cellular Receptors : Binding to specific receptors alters signaling pathways leading to reduced cell viability in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related thiadiazole compound against drug-resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates.

特性

IUPAC Name |

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363525 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-44-5 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。